molecular formula C15H21NO B501509 N-cyclohexyl-4-ethylbenzamide

N-cyclohexyl-4-ethylbenzamide

Cat. No.: B501509
M. Wt: 231.33g/mol
InChI Key: UZWIFIYAAIUTHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Cyclohexyl-4-ethylbenzamide (systematic name: this compound) is a benzamide derivative featuring a cyclohexyl group attached to the amide nitrogen and an ethyl substituent at the para position of the benzoyl ring. The ethyl group likely enhances hydrophobicity compared to smaller substituents (e.g., methyl) but lacks the electron-donating effects of methoxy groups. Its molecular formula is inferred as C₁₅H₂₁NO (molecular weight: ~231.34 g/mol), though exact values depend on synthesis conditions .

Properties

Molecular Formula

C15H21NO

Molecular Weight

231.33g/mol

IUPAC Name

N-cyclohexyl-4-ethylbenzamide

InChI

InChI=1S/C15H21NO/c1-2-12-8-10-13(11-9-12)15(17)16-14-6-4-3-5-7-14/h8-11,14H,2-7H2,1H3,(H,16,17)

InChI Key

UZWIFIYAAIUTHK-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)C(=O)NC2CCCCC2

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)NC2CCCCC2

Origin of Product

United States

Comparison with Similar Compounds

Physicochemical Properties

The substituent at the para position of the benzamide ring significantly influences electronic, steric, and solubility properties. Key comparisons are summarized below:

Compound Substituent (R) Molecular Formula Molecular Weight (g/mol) Key Properties
N-Cyclohexyl-4-ethylbenzamide -C₂H₅ C₁₅H₂₁NO ~231.34 Moderate hydrophobicity; ethyl group provides steric bulk but weak electron donation.
N-Cyclohexyl-4-methoxybenzamide -OCH₃ C₁₄H₁₉NO₂ 233.30 Enhanced solubility due to electron-donating methoxy group; lower logP .
N-Cyclohexyl-4-methylbenzamide -CH₃ C₁₄H₁₉NO 217.31 Lower hydrophobicity than ethyl analog; methyl group offers minimal steric hindrance .
4-Chloro-N-cyclohexylbenzamide -Cl C₁₃H₁₆ClNO 237.73 Electron-withdrawing Cl increases reactivity; potential halogen bonding .
N,N-Dicyclohexyl-4-nitrobenzamide -NO₂ C₁₉H₂₆N₂O₃ 330.43 Strong electron-withdrawing nitro group; high steric hindrance from two cyclohexyl groups .
N-(2-Ethylhexyl)benzamide -(CH₂)₂CH(C₂H₅)₂ C₁₅H₂₃NO 233.36 Branched alkyl chain increases lipophilicity; acute toxicity (Category 4) .

Critical Analysis and Limitations

Data Gaps : Direct experimental data on this compound are absent in the provided evidence. Comparisons rely on extrapolation from analogs.

Toxicity Uncertainties : Only N-(2-ethylhexyl)benzamide has documented hazards; other compounds require further toxicological profiling.

Electronic Effects : Methoxy and nitro substituents dominate reactivity trends, whereas alkyl groups (ethyl, methyl) primarily modulate lipophilicity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.